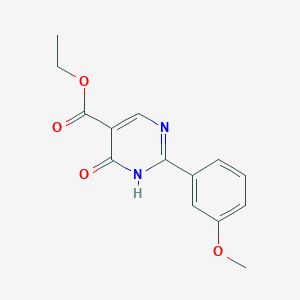![molecular formula C27H35N3 B5126761 N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as MPHP-2201 and belongs to the class of synthetic cannabinoids. MPHP-2201 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
MPHP-2201 acts on the cannabinoid receptors in the brain and peripheral tissues, specifically the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. MPHP-2201 acts as a partial agonist at the CB1 receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. This results in the modulation of various physiological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant agent. MPHP-2201 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP-2201 has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents, making it easy to work with. Additionally, it has been shown to have potent and selective effects on the cannabinoid receptors, making it a useful tool for investigating the physiological processes regulated by these receptors. However, MPHP-2201 has several limitations. It has a relatively short half-life, meaning that its effects are short-lived. Additionally, it has not been extensively studied in humans, and its safety and efficacy have not been established.
Direcciones Futuras
There are several future directions for MPHP-2201 research. One potential direction is to investigate its potential use as a treatment for chronic pain and inflammation in humans. Additionally, further research is needed to investigate its potential use as an anxiolytic and antidepressant agent. Another potential direction is to investigate its potential use as a treatment for epilepsy. Further research is also needed to investigate its safety and efficacy in humans, as well as its potential for abuse and addiction. Finally, further research is needed to investigate its structure-activity relationship and to develop more potent and selective synthetic cannabinoids.
Conclusion:
MPHP-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. MPHP-2201 has several advantages for lab experiments, but also has several limitations. There are several future directions for MPHP-2201 research, including investigating its potential use as a treatment for chronic pain and inflammation, anxiety and depression, and epilepsy. Further research is also needed to investigate its safety and efficacy in humans, as well as its potential for abuse and addiction.
Métodos De Síntesis
MPHP-2201 can be synthesized using various methods, including the reaction of 1-(2-phenylethyl)piperidin-4-amine with 1-mesityl-2-nitropropene, followed by reduction with zinc powder. Another method involves the reaction of 4-piperidinamine, N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)- with 4-fluorobenzyl chloride in the presence of a base. The purity of the synthesized compound can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MPHP-2201 has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. MPHP-2201 has also been studied for its potential use in the treatment of anxiety and depression. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-21-18-22(2)27(23(3)19-21)30-14-7-10-26(30)20-28-25-12-16-29(17-13-25)15-11-24-8-5-4-6-9-24/h4-10,14,18-19,25,28H,11-13,15-17,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOLCRGWWDIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCN(CC3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)





![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)

![2-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5126781.png)